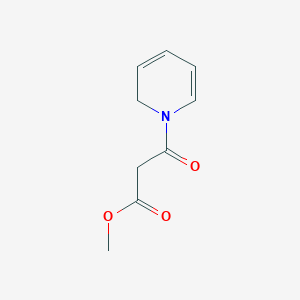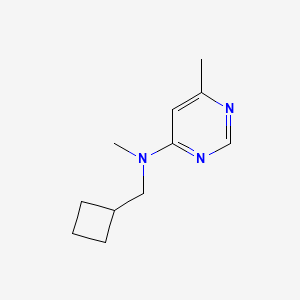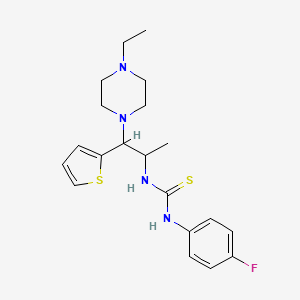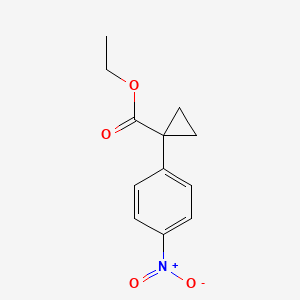
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate
货号 B2701246
CAS 编号:
1308814-98-3
分子量: 235.239
InChI 键: SUJUEXRFMHSCFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the linear formula C12H13NO4 . It is closely related to cyclobutanecarbonyl chloride .
Synthesis Analysis
The synthesis of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves several steps. One method involves the use of nitric acid and acetic anhydride . Another method involves the use of sulfuric acid . The compound can also be synthesized from ethyl (4-nitrophenyl)acetate in N,N-dimethylformamide with sodium hydride .Molecular Structure Analysis
The molecular structure of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate has a molecular weight of 235.24 g/mol . The compound’s physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.科学研究应用
-
Study of Cyclization Mechanisms of Ethyl Cyanoacetate with Salicylaldehyde
- Application Summary : This study investigates the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and the efficient synthesis of coumarin-3-carboxylate ester .
- Methods of Application : The study uses comparative experiments and density functional theory (DFT) calculations to understand the critical factor in this reaction . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
-
Gold-Catalyzed Ethylene Cyclopropanation
- Application Summary : This research focuses on the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBAr F4 .
- Methods of Application : The study uses a gold-catalyzed reaction with ethyl diazoacetate (EDA) to convert ethylene into ethyl 1-cyclopropylcarboxylate .
- Results or Outcomes : The study demonstrates a new method for the synthesis of ethyl 1-cyclopropylcarboxylate, which finds applications as lubricant additives, alkylating reagent in the Friedel–Crafts synthesis of indanones, or as synthon toward the introduction of cyclopropyl moieties in compounds with medicinal or biological interest .
- Gold-Catalyzed Ethylene Cyclopropanation
- Application Summary : This research focuses on the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBAr F4 .
- Methods of Application : The study uses a gold-catalyzed reaction with ethyl diazoacetate (EDA) to convert ethylene into ethyl 1-cyclopropylcarboxylate .
- Results or Outcomes : The study demonstrates a new method for the synthesis of ethyl 1-cyclopropylcarboxylate, which finds applications as lubricant additives, alkylating reagent in the Friedel–Crafts synthesis of indanones, or as synthon toward the introduction of cyclopropyl moieties in compounds with medicinal or biological interest .
- Synthesis of Ethyl Cyclopropanecarboxylate
- Application Summary : This research focuses on the synthesis of ethyl cyclopropanecarboxylate, which finds applications as lubricant additives, alkylating reagent in the Friedel–Crafts synthesis of indanones, or as synthon toward the introduction of cyclopropyl moieties in compounds with medicinal or biological interest .
- Methods of Application : Ethyl cyclopropanecarboxylate has been prepared in several ways, alternative to the direct carbene addition to ethylene: ring contraction of 2-halocyclobutanone, cyclization of alkyl 4-halobutanoates, electroreductive dehalogenation, and decarboxylation of diethyl 1,1-cyclopropyldicarboxylate .
- Results or Outcomes : The study demonstrates a new method for the synthesis of ethyl cyclopropanecarboxylate .
安全和危害
属性
IUPAC Name |
ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUEXRFMHSCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate | |
Synthesis routes and methods I
Procedure details


To a solution of ethyl(4-nitrophenyl)acetate (5.0 g) in N,N-dimethylformamide (100 mL) was added sodium hydride (60% in mineral oil, 1.9 g) in an ice bath, and the mixture was stirred at room temperature for 20 min. To the reaction mixture was added 1,2-dibromoethane (4.1 mL) in an ice bath, and the mixture was stirred at the same temperature for 30 min, and the at room temperature for 1 hr. The reaction mixture was colled to 0° C., water was added thereto, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.0 g).





Name
Synthesis routes and methods II
Procedure details


20 g of ethyl 4-nitrophenylacetate are dissolved in 30 ml of DMF and added dropwise to a suspension of 4 g of sodium hydride in 20 ml of DMF with ice-cooling. 8.5 ml of dibromoethane are subsequently added, and the mixture is stirred at 55° C. for 1 h. A further 5 g of sodium hydride and 8.5 ml of dibromoethane are added with ice-cooling, and the mixture is then stirred at 50° C. for 2 h. After cooling, the reaction mixture is stirred into a mixture of 100 ml of 1 N hydrochloric acid and 200 g of ice. The mixture is washed four times with 100 ml of diethyl ether each time, the combined organic phases once with 100 ml of sodium chloride solution, dried over sodium sulfate and, after filtration, evaporated to dryness in vacuo. The residue is purified by column chromatography (reversed phase). Yield: 8.5 g (38%) of ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate; LC-MS retention time: 2.01 min (“nonpolar” gradient);








[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five

体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)

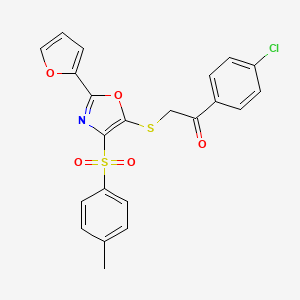
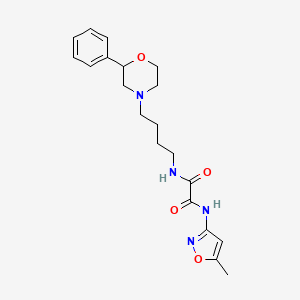
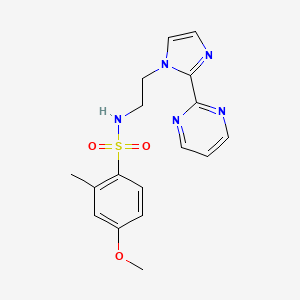
![4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2701177.png)
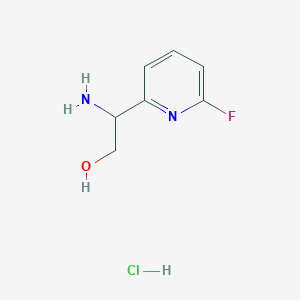
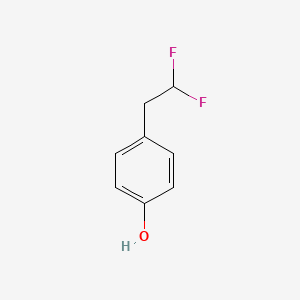
![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)
![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)
